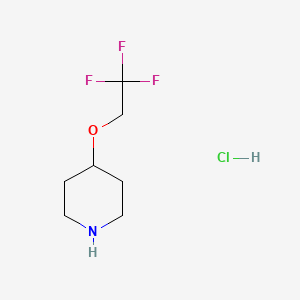
Hashishene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hashishene is a unique monoterpene, scientifically known as 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane . It is primarily found in aged hashish, resulting from the chemical transformation of myrcene, a common terpene in cannabis . This compound was discovered in 2014 and has since intrigued researchers due to its distinct properties and formation process .
Preparation Methods
Hashishene is not synthesized through conventional laboratory methods but is formed naturally during the aging process of hashish . The transformation of myrcene into this compound is driven by factors such as light, heat, and pressure over extended periods . This photolytic process does not involve oxidation, making this compound a true terpene consisting solely of carbon and hydrogen atoms . Traditional methods of hashish production, such as pressing and curing, facilitate the formation of this compound .
Chemical Reactions Analysis
Hashishene undergoes limited chemical reactions due to its stable structure. The primary reaction involved in its formation is the photolytic transformation of myrcene . This process involves the rearrangement of the myrcene molecule under the influence of light, heat, and pressure . There is no significant oxidation or reduction involved in this transformation . The major product formed from this reaction is this compound itself .
Scientific Research Applications
Hashishene has garnered interest in various scientific fields due to its unique properties. In chemistry, it serves as a model compound for studying photolytic transformations and the stability of terpenes . In biology and medicine, research is ongoing to understand its potential effects and interactions with biological systems . Although its applications are still under investigation, this compound’s presence in aged hashish makes it a compound of interest in the study of cannabis and its derivatives .
Mechanism of Action
The exact mechanism of action of hashishene is not well understood due to limited research . it is known that the transformation from myrcene to this compound is driven by photons of light, which slowly rearrange the molecule without oxidizing it . This photolytic process suggests that this compound’s formation is primarily influenced by environmental factors such as light, heat, and pressure .
Comparison with Similar Compounds
Hashishene is unique compared to other terpenes due to its exclusive formation in aged hashish . Similar compounds include other terpenes like geraniol and linalool, which are also derived from myrcene . unlike this compound, these terpenes are commonly found in the cannabis plant itself . The distinct formation process and stability of this compound set it apart from these related compounds .
Properties
CAS No. |
16626-39-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-ethenyl-5,5-dimethylbicyclo[2.1.1]hexane |
InChI |
InChI=1S/C10H16/c1-4-10-6-5-8(7-10)9(10,2)3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
FVALSVRBUSTXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C2)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
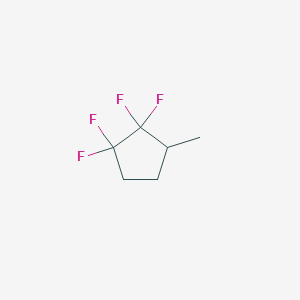

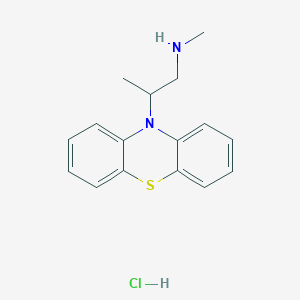
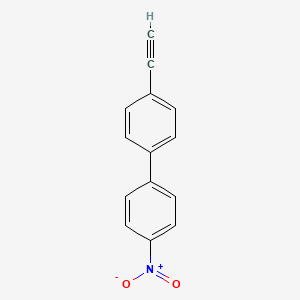
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)

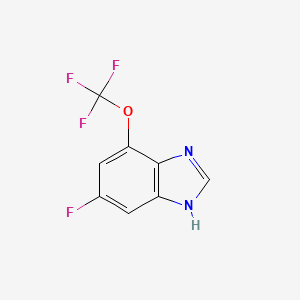
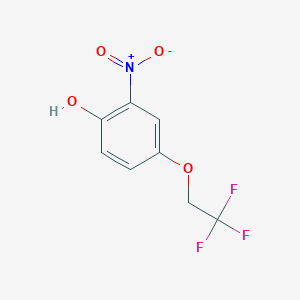
![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
